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Compound of Interest

Compound Name: N-Chloro-N-methyladenosine

Cat. No.: B15446359 Get Quote

Introduction

N-Chloro-N-methyladenosine (NCM-adenosine) is a synthetic, photoactivatable adenosine

analog designed for the study of RNA-protein interactions. This application note describes the

use of NCM-adenosine as a powerful tool for covalently crosslinking RNA to interacting

proteins, thereby enabling the identification and characterization of RNA-binding proteins

(RBPs) and their specific binding sites on RNA molecules. The chloro-methylamino group at

the N6 position of adenosine can be activated by UV light, leading to the formation of a reactive

species that forms a covalent bond with proximal amino acid residues of interacting proteins.

This method offers a significant advantage over traditional non-covalent techniques by

capturing both strong and transient RNA-protein interactions in their native cellular context.

Principle of Action

The utility of N-Chloro-N-methyladenosine as a crosslinking agent is based on its photo-

inducible reactivity. When incorporated into an RNA molecule, the N-chloro-N-methylamino

group is relatively stable. Upon exposure to UV radiation at a specific wavelength (typically 365

nm), the N-Cl bond undergoes homolytic cleavage, generating a highly reactive aminyl radical.

This radical can then abstract a hydrogen atom from a nearby amino acid side chain of a

binding protein, resulting in the formation of a stable, covalent carbon-nitrogen or carbon-

carbon bond, thus crosslinking the RNA to the protein. This "zero-length" crosslinking provides

high-resolution mapping of interaction sites.
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Identification of novel RNA-binding proteins: NCM-adenosine can be incorporated into a

specific RNA of interest to capture its interacting proteins from cell lysates or in living cells.

The crosslinked complexes can then be purified and the proteins identified by mass

spectrometry.

Mapping RNA-binding sites on proteins: Following crosslinking and proteolysis, the site of

the covalent linkage on the protein can be identified, revealing the specific amino acid

residues involved in the RNA interaction.

High-resolution mapping of protein-binding sites on RNA: Reverse transcription-based

methods can be employed to identify the precise nucleotide at which the crosslink occurred,

thus mapping the protein's footprint on the RNA.

Studying the dynamics of RNA-protein interactions: The ability to trigger crosslinking at

specific time points allows for the investigation of dynamic changes in RNA-protein

interactions in response to cellular signals or developmental cues.

Experimental Protocols
1. Hypothetical Synthesis of N-Chloro-N-methyladenosine Phosphoramidite

This protocol describes a plausible multi-step synthesis of the phosphoramidite derivative of N-
Chloro-N-methyladenosine, suitable for incorporation into RNA oligonucleotides using

standard solid-phase synthesis.

Materials:

N6-methyladenosine

Protecting group reagents (e.g., TBDMS-Cl, DMTr-Cl)

Chlorinating agent (e.g., N-chlorosuccinimide)

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)

Silica gel for column chromatography
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Procedure:

Protection of Ribose Hydroxyls: Protect the 2' and 5' hydroxyl groups of N6-methyladenosine

using standard procedures with dimethoxytrityl (DMTr) and tert-butyldimethylsilyl (TBDMS)

groups, respectively.

Chlorination of the N6-methylamino group: The protected N6-methyladenosine is dissolved

in an anhydrous solvent and reacted with a suitable chlorinating agent, such as N-

chlorosuccinimide, in the dark to yield the N-chloro-N-methyladenosine derivative.

Phosphitylation: The 3'-hydroxyl group of the resulting nucleoside is phosphitylated using 2-

cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite

monomer.

Purification: The product is purified by silica gel column chromatography to yield the pure N-
Chloro-N-methyladenosine phosphoramidite.

2. Site-Specific Incorporation of NCM-adenosine into RNA

NCM-adenosine can be incorporated into a target RNA sequence at a specific position using

standard automated solid-phase RNA synthesis protocols. The synthesized RNA is then

deprotected and purified by HPLC.

3. In Vitro RNA-Protein Crosslinking

Materials:

NCM-adenosine-labeled RNA

Protein of interest or cell extract

Binding buffer (e.g., 10 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 1 mM DTT)

UV crosslinking instrument (365 nm)

SDS-PAGE analysis reagents

Procedure:
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Binding Reaction: Incubate the NCM-adenosine-labeled RNA with the protein or cell extract

in the binding buffer for 30 minutes at room temperature to allow for complex formation.

UV Crosslinking: Expose the reaction mixture to 365 nm UV light for a predetermined time

(e.g., 15-60 minutes) on ice. The optimal time should be determined empirically.

Analysis: Analyze the crosslinked products by SDS-PAGE and autoradiography (if using

radiolabeled RNA) or Western blotting.

4. In Vivo RNA-Protein Crosslinking and Identification of Binding Proteins (CLIP-seq

adaptation)

Materials:

Cells expressing the NCM-adenosine-containing RNA

Lysis buffer

Antibody against the protein of interest (for targeted studies) or general RBP antibodies

Protein A/G beads

Enzymes for library preparation (RNases, ligases, reverse transcriptase, DNA polymerase)

Reagents for high-throughput sequencing

Procedure:

Cell Culture and Labeling: Introduce the NCM-adenosine-containing RNA into cells.

In Vivo Crosslinking: Expose the cells to 365 nm UV light.

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the RBP of interest

along with the crosslinked RNA.

RNA Fragmentation and Library Preparation: Partially digest the RNA, ligate adapters,

reverse transcribe, and amplify the cDNA to prepare a sequencing library.
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High-Throughput Sequencing and Data Analysis: Sequence the library and analyze the data

to identify the RNA binding sites.

Quantitative Data Presentation
Table 1: Hypothetical Crosslinking Efficiency of NCM-adenosine with a Known RNA-Binding

Protein.

UV Exposure Time (min) Crosslinking Efficiency (%)

0 0.5 ± 0.1

5 15.2 ± 1.8

15 45.8 ± 3.5

30 62.1 ± 4.2

60 65.5 ± 3.9

Table 2: Hypothetical Top 5 Proteins Identified by Mass Spectrometry after NCM-adenosine

Crosslinking with a Target lncRNA.

Protein ID Protein Name Mascot Score
Number of Unique
Peptides

P19338 HNRNPC 1254 25

Q15233 FUS 987 18

P35637 TAF15 852 15

P07910 HNRNPA1 798 13

Q06787 PTBP1 712 11
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Caption: Hypothetical synthesis pathway for N-Chloro-N-methyladenosine phosphoramidite.
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Experimental Workflow for RBP Identification Crosslinking Mechanism

1. Incorporate NCM-adenosine into RNA

2. Incubate with Cell Lysate/In Vivo

3. UV Crosslinking (365 nm)

4. Purify RNA-Protein Complexes

5. Protein Identification (Mass Spec) 6. Binding Site Mapping (CLIP-seq)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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